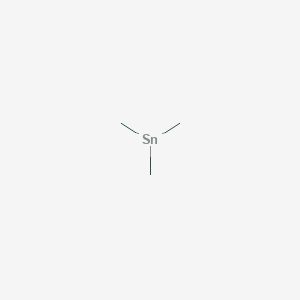
Trimethyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyltin (chemical formula: C₃H₁₀Sn) is an organotin compound where a tin atom is bonded to three methyl groups. It is a colorless liquid with a molecular weight of 164.821 g/mol . This compound is part of the broader class of organotin compounds, which have significant applications in various fields due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyltin can be synthesized through several methods. One common method involves the reaction of this compound chloride with a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:
SnCl4+LiAlH4→SnH4+LiCl+AlCl3
Aplicaciones Científicas De Investigación
Neurotoxic Research Applications
Neurodegeneration Studies
TMT is primarily utilized as a model compound to investigate mechanisms of neurodegeneration. Its selective neurotoxicity, especially towards the hippocampus, makes it an ideal candidate for studying delayed neuronal cell death. Research has shown that TMT exposure leads to significant neuronal damage characterized by reactive astrocytosis and elevated levels of glial fibrillary acidic protein (GFAP) in affected areas .
- Mechanisms of Action : Studies indicate that TMT induces neuronal cell death through the release of neurotransmitters such as glutamate and acetylcholine, which activate specific receptors leading to protein kinase C (PKC) activation . Additionally, TMT has been shown to activate microglia and induce inflammatory responses, further contributing to neuronal damage .
- Case Study : In a study involving rat models, TMT exposure resulted in significant glial activation and neuronal degeneration over time, highlighting the compound's utility in understanding the dynamics of neuroinflammatory processes .
Developmental Toxicology
Embryonic Studies
TMT's effects on embryonic development have been explored using model organisms like zebrafish. Research demonstrated that TMT exposure during critical developmental windows led to vascular abnormalities and pericardial edema. The study identified specific gene expressions related to vascular development that were altered due to TMT exposure, providing insights into its teratogenic effects .
- Experimental Findings : The concentration-dependent toxicity was assessed, revealing that TMT concentrations as low as 1 µM could significantly impact developmental outcomes such as mortality rates and morphological abnormalities in embryos .
Cardiovascular Research
Bradycardia Induction Studies
TMT has been implicated in cardiovascular research due to its ability to induce bradycardia in animal models. A study highlighted that TMT exposure inhibited the activity of Na+/K+-ATPase in heart tissues, leading to decreased heart rate and altered cardiac function .
- Mechanistic Insights : The expression levels of pro-apoptotic factors such as Bax and caspase-3 increased with TMT exposure, while anti-apoptotic factors like Bcl-2 decreased, indicating a shift towards apoptosis in cardiac tissues .
Environmental Impact Studies
Ecotoxicology
TMT is also studied for its environmental implications due to its persistence in aquatic systems. It poses risks not only to aquatic life but also has potential bioaccumulation effects that can affect human health through the food chain. Research has shown that TMT can disrupt endocrine functions and lead to reproductive issues in various species .
Summary Table of Applications
| Application Area | Key Findings | Model Organisms Used |
|---|---|---|
| Neurotoxicity | Induces selective hippocampal damage | Rat models |
| Developmental Toxicology | Causes vascular abnormalities and edema | Zebrafish |
| Cardiovascular Effects | Induces bradycardia via Na+/K+-ATPase inhibition | Mouse models |
| Ecotoxicology | Disrupts endocrine functions; potential bioaccumulation | Aquatic organisms |
Propiedades
Número CAS |
1631-73-8 |
|---|---|
Fórmula molecular |
C3H9Sn |
Peso molecular |
163.81 g/mol |
InChI |
InChI=1S/3CH3.Sn/h3*1H3; |
Clave InChI |
LYRCQNDYYRPFMF-UHFFFAOYSA-N |
SMILES |
C[Sn](C)C |
SMILES canónico |
C[Sn](C)C |
Key on ui other cas no. |
1631-73-8 |
Sinónimos |
trimethylstannane trimethyltin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















